molecular formula C22H28F2N4O6 B12779833 Sparfloxacin lactate CAS No. 1362654-16-7

Sparfloxacin lactate

Cat. No.: B12779833
CAS No.: 1362654-16-7
M. Wt: 482.5 g/mol
InChI Key: ATVSJRVYWSYEGL-UFIFRZAQSA-N
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Description

Sparfloxacin lactate is a fluoroquinolone antibiotic used to treat bacterial infections. It is particularly effective against respiratory infections and sinusitis. This compound works by inhibiting DNA gyrase, a bacterial topoisomerase essential for DNA replication, repair, deactivation, and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sparfloxacin lactate is synthesized through a series of chemical reactions involving secondary amines and formaldehyde to obtain Mannich bases of sparfloxacin, followed by reactions with acyl chlorides to obtain corresponding acyl derivatives . The reaction progress is typically monitored using thin-layer chromatography (TLC) on silica gel sheets.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sparfloxacin lactate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, formaldehyde, and acyl chlorides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include Mannich bases and acyl derivatives of sparfloxacin, which exhibit enhanced antimicrobial properties .

Scientific Research Applications

Sparfloxacin lactate has a wide range of scientific research applications:

Mechanism of Action

Sparfloxacin lactate exerts its antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ofloxacin
  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin

Uniqueness

Sparfloxacin lactate is unique due to its broad-spectrum antimicrobial activity and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual inhibition makes it effective against a wide range of gram-negative and gram-positive microorganisms .

Properties

CAS No.

1362654-16-7

Molecular Formula

C22H28F2N4O6

Molecular Weight

482.5 g/mol

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C19H22F2N4O3.C3H6O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28;1-2(4)3(5)6/h7-10,23H,3-6,22H2,1-2H3,(H,27,28);2,4H,1H3,(H,5,6)/t8-,9+;

InChI Key

ATVSJRVYWSYEGL-UFIFRZAQSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O

Origin of Product

United States

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